

An In-depth Technical Guide to the Hazards and Toxicity of Lead Oleate

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Compound of Interest

Compound Name: LEAD OLEATE

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a professional audience and does not constitute a comprehensive safety guide. **Lead oleate** is a hazardous substance and should only be handled by trained professionals in appropriate laboratory settings with all necessary safety precautions in place.

Executive Summary

Lead oleate ($\text{Pb}(\text{C}_{18}\text{H}_{33}\text{O}_2)_2$), the lead salt of oleic acid, is an organometallic compound with uses in various industrial applications. Due to its lead content, it poses significant health and environmental risks. This guide provides a detailed overview of the toxicological profile of **lead oleate**, consolidating available data on its hazards, mechanisms of toxicity, and the experimental protocols used for its assessment. The information presented is critical for risk assessment and the development of safe handling procedures in research and drug development settings. While specific quantitative toxicity data for **lead oleate** is scarce, this guide extrapolates from data on other lead salts of fatty acids and inorganic lead compounds to provide a thorough toxicological assessment.

Hazard Identification and Classification

Lead oleate is classified as a hazardous substance. The primary hazards are associated with the toxicity of the lead cation, which can be absorbed into the body through ingestion, inhalation, and to a lesser extent, dermal contact.^{[1][2]}

GHS Hazard Classification:

Based on data from the European Chemicals Agency (ECHA) and other regulatory bodies for lead compounds of fatty acids, **lead oleate** is classified as follows:[3][4]

- Acute Toxicity: Harmful if swallowed (H302, Category 4), Harmful if inhaled (H332, Category 4).[3][4]
- Germ Cell Mutagenicity: Suspected of causing genetic defects (H341, Category 2).[3]
- Carcinogenicity: Suspected of causing cancer (H351, Category 2).[3][4]
- Reproductive Toxicity: May damage the unborn child; Suspected of damaging fertility (H360Df, Category 1A).[3][4]
- Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure (H373, Category 2).[3]
- Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects (Acute H400, Chronic H410).[4][5]

Toxicological Data

Quantitative toxicological data for **lead oleate** is limited. The following tables summarize available data for lead salts of fatty acids and other relevant lead compounds, which can be used as a proxy for risk assessment.

Table 1: Acute Toxicity Data for Lead Compounds

Compound Group/Substance	Test Animal	Route of Administration	LD50 (Median Lethal Dose)	Reference(s)
Several Lead Compounds	Rat	Dermal	> 2000 mg/kg bw	[1]
Lead Compounds (generic)	Human (children)	Oral	PbB levels of 80-100 µg/dL associated with acute encephalopathy	[1][2]
Lead Compounds (generic)	Human (children)	Oral	PbB levels ≥ 60 µg/dL associated with acute colic	[1][2]

PbB: Blood Lead Level

Table 2: Genotoxicity and Carcinogenicity of Lead Compounds

Endpoint	Assay	Test System	Result	Reference(s)
Genotoxicity	In vitro Micronucleus Assay	Mammalian Cells	Positive (Induces micronuclei)	[6]
Ames Test	S. typhimurium, E. coli	Generally negative (indirect mutagen)	[7]	
Chromosomal Aberrations	In vitro / In vivo	Positive	[7]	
Carcinogenicity	IARC Classification	Inorganic Lead Compounds	Group 2A: Probably carcinogenic to humans	[1]
NTP Classification	Lead and Lead Compounds	Reasonably anticipated to be human carcinogens	[8]	

IARC: International Agency for Research on Cancer; NTP: National Toxicology Program

Table 3: Reproductive and Developmental Toxicity of Lead Compounds

Effect	Species	Key Findings	Reference(s)
Female Reproductive Toxicity	Human	Infertility, miscarriage, premature delivery, pregnancy-induced hypertension	[9]
Male Reproductive Toxicity	Human	Reduced libido, abnormal sperm (motility, count), infertility	[9]
Developmental Toxicity	Human	Neurodevelopmental effects in children, even at low exposure levels	[10]

Table 4: Ecotoxicity of Lead Compounds

Organism	Test Type	Endpoint	Value	Reference(s)
Fish (general)	Acute Toxicity (96h)	LC50	Varies (e.g., 16 µg/L for <i>Hyalella azteca</i> in chronic tests)	[11][12][13]
Aquatic Invertebrates (Daphnia)	Acute Toxicity (48h)	EC50	Data not specified, but classified as toxic	[13]
Algae	Growth Inhibition (72-96h)	EC50	Data not specified, but classified as toxic	[13]

LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%

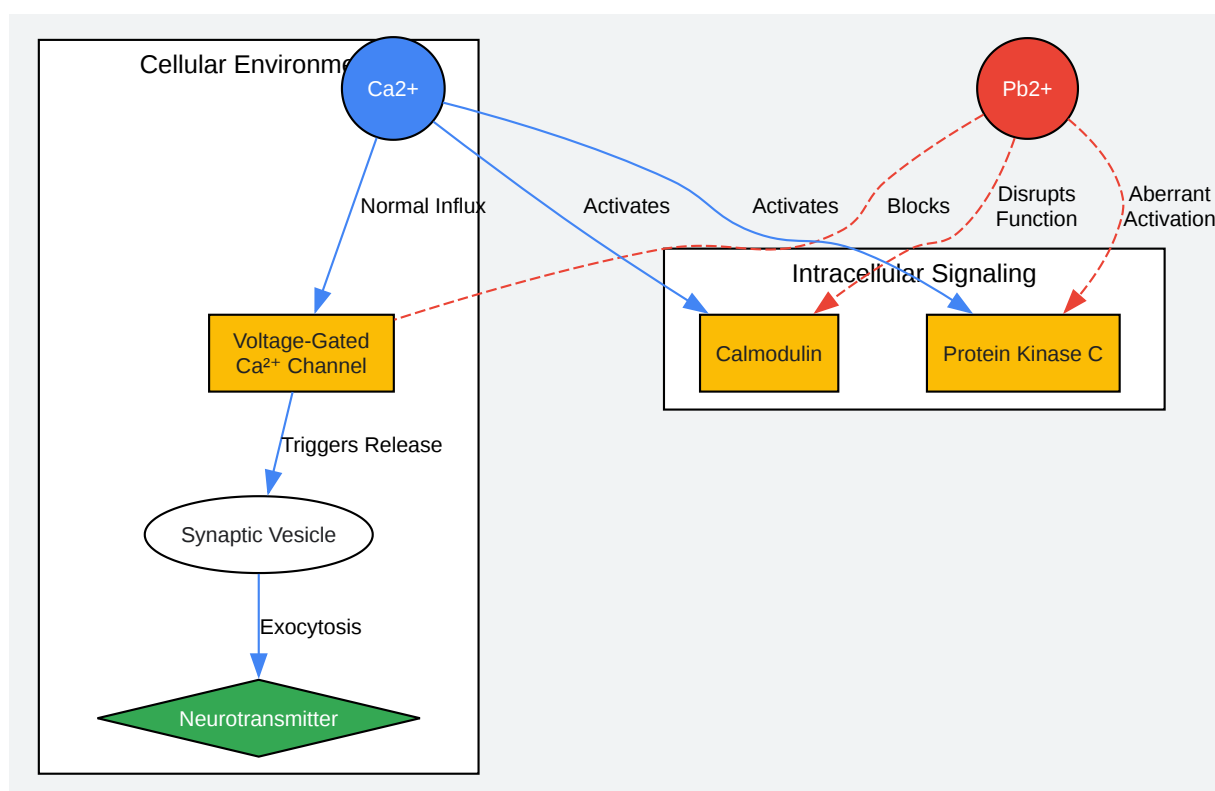
Mechanisms of Toxicity & Signaling Pathways

The toxicity of **lead oleate** is driven by the lead ion (Pb^{2+}), which exerts its effects through several key mechanisms at the cellular and molecular level.

Disruption of Calcium Signaling

Lead's ionic radius and charge are similar to that of calcium (Ca^{2+}), allowing it to interfere with numerous calcium-dependent processes.^{[14][15]} This "ionic mimicry" is a primary driver of lead's neurotoxicity.^{[10][16]}

- **Competition with Calcium:** Pb^{2+} competes with Ca^{2+} for binding sites on key signaling proteins such as Protein Kinase C (PKC) and calmodulin.^{[14][17]} This disrupts their normal function in processes like neurotransmitter release and gene expression.^{[10][16]}
- **Alteration of Neurotransmitter Release:** Lead interferes with synaptic transmission by blocking voltage-dependent calcium channels, which inhibits the evoked release of neurotransmitters, while simultaneously increasing spontaneous neurotransmitter release.^{[10][17][18]}



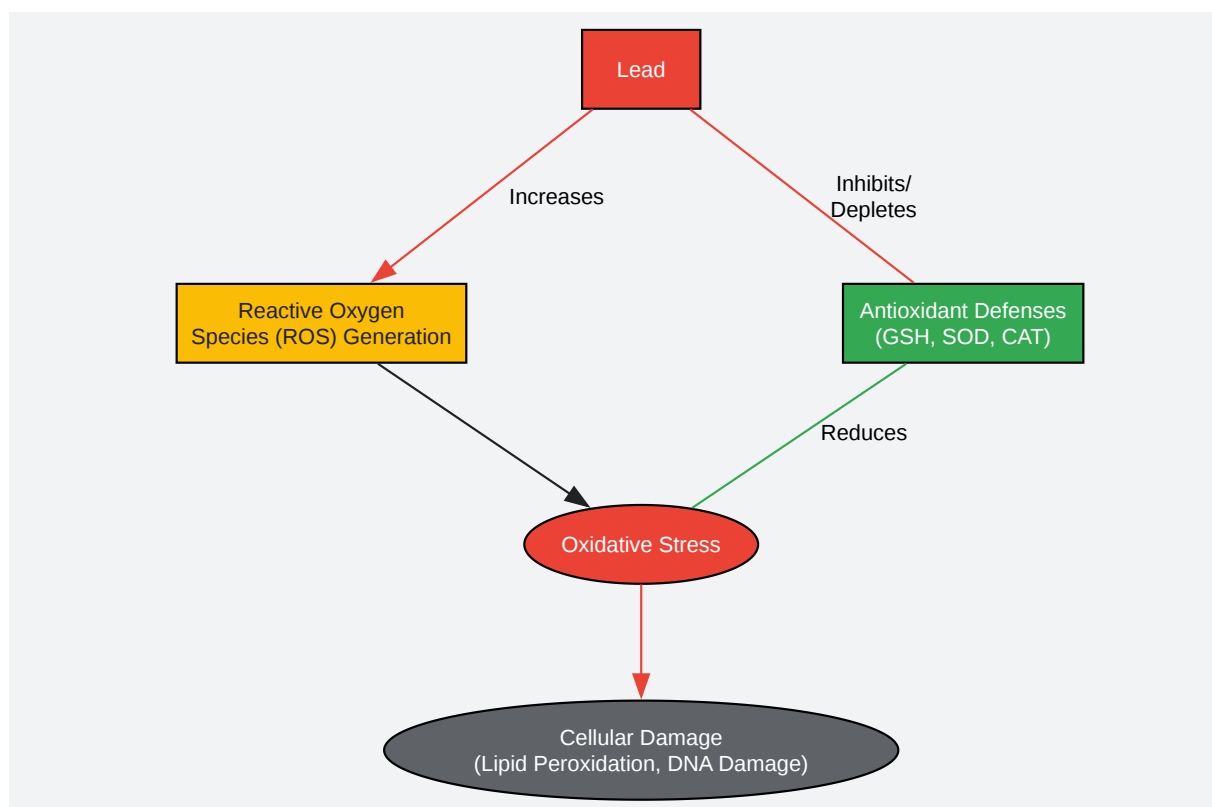
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Caption: Disruption of Calcium Homeostasis by Lead.

Induction of Oxidative Stress

Lead is a potent inducer of oxidative stress, creating an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses.[7][18][19]

- **Generation of ROS:** Lead promotes the generation of free radicals, which can damage cellular components like lipids, proteins, and DNA.[19][20] This occurs in part through the inhibition of δ -aminolevulinic acid dehydratase (ALAD), leading to the accumulation of its substrate, δ -aminolevulinic acid (ALA), which can auto-oxidize and produce ROS.[7][18]
- **Depletion of Antioxidants:** Lead depletes the cell's primary antioxidant, glutathione (GSH), by binding to its sulfhydryl groups. It also inhibits the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[7][21]



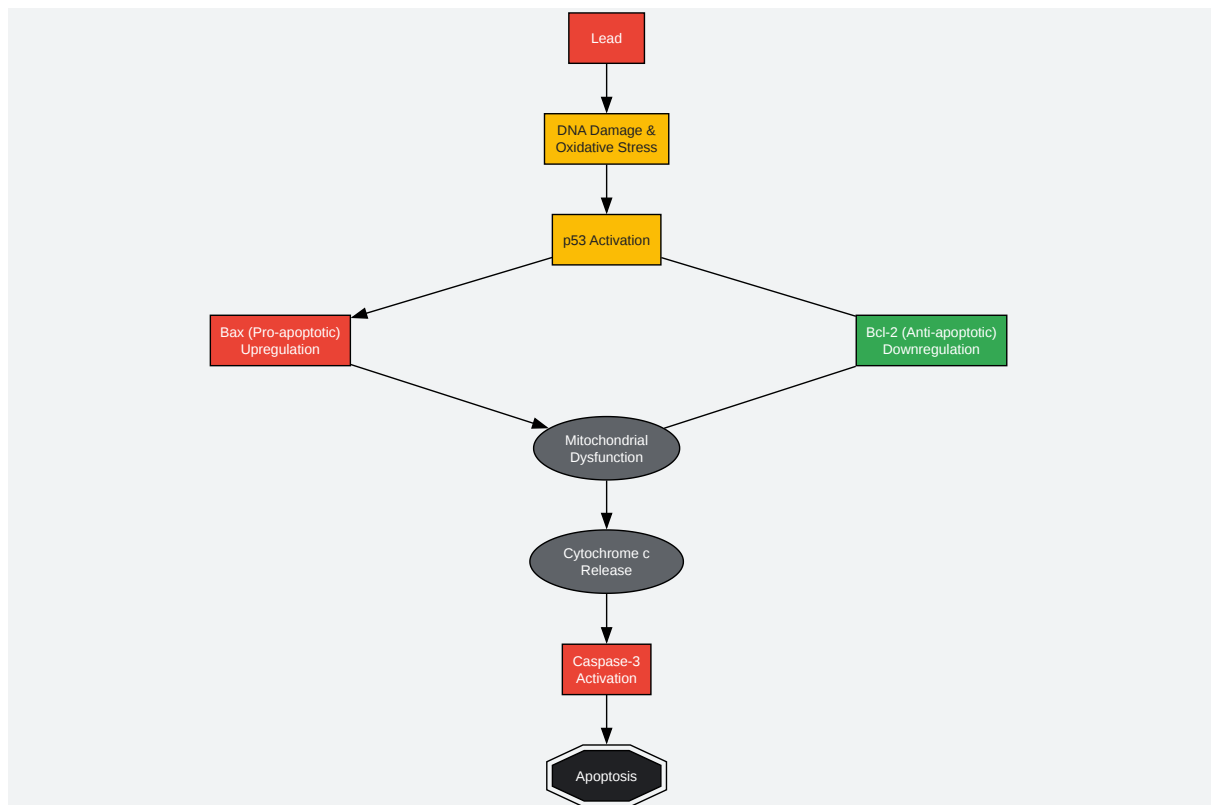
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Caption: Lead-Induced Oxidative Stress Pathway.

Induction of Apoptosis

Lead exposure can trigger programmed cell death, or apoptosis, in various cell types, including neurons.^{[22][23][24]} This process is mediated by complex signaling pathways involving both intrinsic (mitochondrial) and extrinsic (death receptor) routes.

- **Mitochondrial Pathway:** Lead-induced oxidative stress and DNA damage can activate the tumor suppressor protein p53.^[22] This leads to an altered balance of the Bcl-2 family of proteins, with an increase in pro-apoptotic proteins (e.g., Bax) and a decrease in anti-apoptotic proteins (e.g., Bcl-2).^{[22][23]} This disrupts the mitochondrial membrane, causing the release of cytochrome c and the subsequent activation of caspase-3, a key executioner of apoptosis.^{[22][24]}
- **NF-κB Pathway:** Studies have shown that lead can modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival. Lead exposure can upregulate NF-κB p65, which in turn can influence the expression of apoptosis-related proteins like Survivin, ultimately promoting cell death.^{[25][26]}



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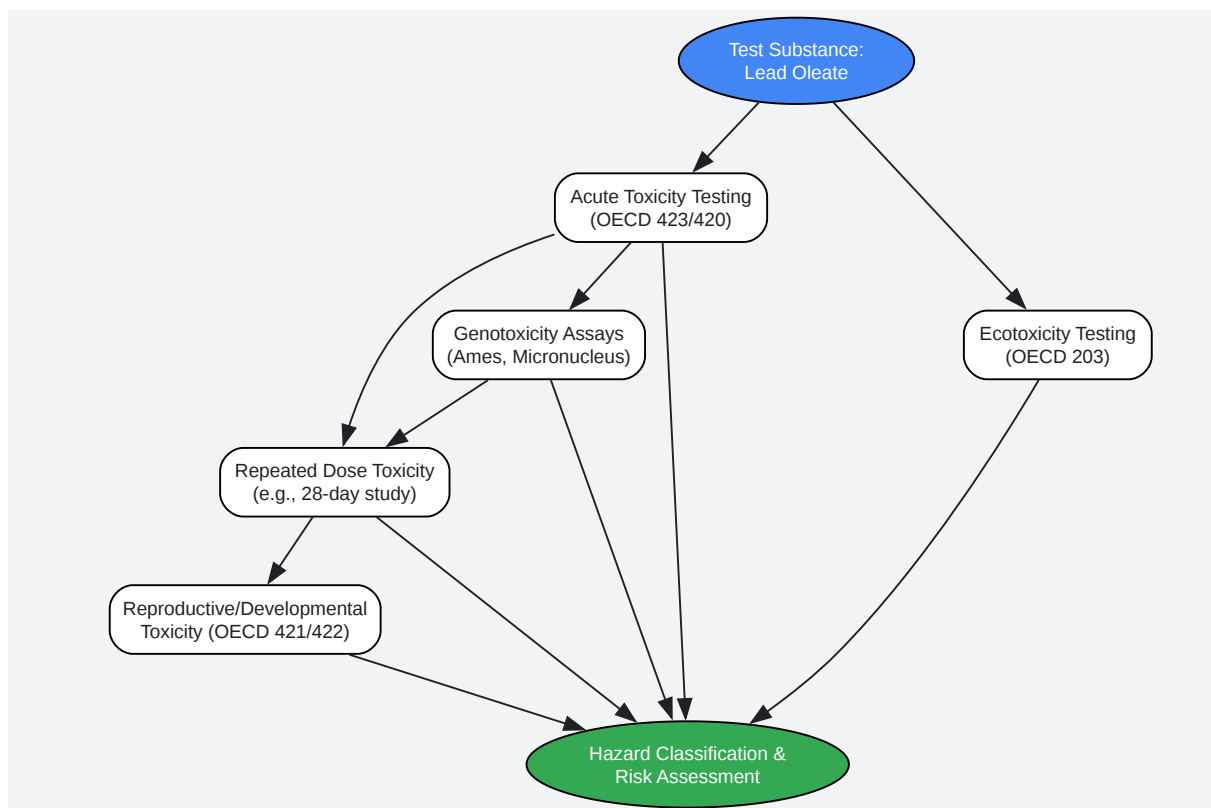
Caption: Lead-Induced Intrinsic Apoptosis Pathway.

Experimental Protocols

The toxicological evaluation of chemicals like **lead oleate** relies on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).

General Toxicology Testing Workflow

A typical workflow for assessing the toxicity of a new compound involves a tiered approach, starting with acute toxicity and moving towards more specific endpoints like genotoxicity and reproductive toxicity.



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Caption: General Toxicology Testing Workflow.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure used to assess acute oral toxicity while minimizing animal use.[27][28][29][30][31]

- Principle: The test substance is administered orally to a group of 3 animals of a single sex at one of the defined starting dose levels (5, 50, 300, or 2000 mg/kg body weight). The outcome (mortality or survival) determines the next step.[27]
- Procedure:

- Animal Selection: Healthy, young adult rodents (typically rats), fasted overnight, are used. [\[32\]](#)
- Dose Administration: The substance is administered in a single dose by gavage. [\[32\]](#)
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. [\[32\]](#)
- Stepwise Dosing:
 - If mortality occurs, the test is repeated at a lower dose level.
 - If no mortality occurs, the test is repeated at a higher dose level.
- Endpoint: The test allows for the classification of the substance into a GHS toxicity category based on the observed outcomes at different dose levels. It does not determine a precise LD50. [\[28\]](#)

Note: The traditional LD50 test (OECD 401) has been deleted and replaced by alternative methods like OECD 420, 423, and 425 to reduce animal usage. [\[33\]](#)[\[34\]](#)[\[35\]](#)

Bacterial Reverse Mutation Test - Ames Test (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical. [\[36\]](#)[\[37\]](#)[\[38\]](#)[\[39\]](#)[\[40\]](#)

- Principle: The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively. The assay measures the ability of a substance to cause a reverse mutation (reversion) that restores the bacteria's ability to synthesize the essential amino acid and grow on a deficient medium. [\[38\]](#)
- Procedure:
 - Strains: A set of specific bacterial tester strains is selected to detect different types of mutations (e.g., frameshift, base-pair substitution). [\[36\]](#)
 - Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver homogenate) to mimic mammalian metabolism. [\[37\]](#)

- Exposure: Bacteria are exposed to various concentrations of the test substance using either the plate incorporation or pre-incubation method.[36]
- Incubation: Plates are incubated for 48-72 hours.
- Endpoint: A positive result is a concentration-related increase in the number of revertant colonies compared to the negative control.[37]

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects both clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) events.[6][9][41][42][43]

- Principle: The assay identifies micronuclei, which are small, membrane-bound DNA fragments or whole chromosomes in the cytoplasm of interphase cells that were not incorporated into the main nucleus during cell division.[42]
- Procedure:
 - Cell Culture: Suitable mammalian cell lines (e.g., human lymphocytes, CHO, TK6) are cultured.[6]
 - Exposure: Cells are exposed to a range of concentrations of the test substance, with and without metabolic activation (S9 mix).[6]
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored for micronuclei.[42]
 - Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).
 - Endpoint: The frequency of micronucleated cells is scored using microscopy. A significant, dose-dependent increase in micronucleated cells indicates a positive result.[6]

Fish, Acute Toxicity Test (OECD 203)

This test determines the acute lethal toxicity of a substance to fish in freshwater.[3][8][44][45][46]

- Principle: Fish are exposed to the test substance added to water at a range of concentrations for a 96-hour period.[3]
- Procedure:
 - Test Species: Common species include Zebrafish (*Danio rerio*) or Rainbow Trout (*Oncorhynchus mykiss*).[8][45]
 - Exposure: At least seven fish are used for each test concentration and for the control group. A minimum of five concentrations in a geometric series are tested.[3]
 - Observation: Mortalities and any abnormal clinical signs are recorded at 24, 48, 72, and 96 hours.[3]
 - Endpoint: The median lethal concentration (LC50), the concentration that is lethal to 50% of the test fish, is calculated for each observation period where possible.[8][47][48] A limit test at 100 mg/L can be performed if the substance is expected to have low toxicity.[46]

Conclusion

Lead oleate presents a significant toxicological risk profile consistent with other lead compounds. The primary hazards include reproductive and developmental toxicity, suspected carcinogenicity and mutagenicity, and acute toxicity upon ingestion or inhalation. The underlying mechanisms of toxicity are multifaceted, primarily involving the disruption of calcium-mediated signaling, the induction of oxidative stress, and the triggering of apoptotic cell death. Due to the lack of specific quantitative toxicity data for **lead oleate**, a precautionary approach is warranted, and risk assessments should be based on the more extensive data available for other lead salts. Strict adherence to safety protocols and engineering controls is mandatory when handling this compound to mitigate exposure risks to both human health and the environment.

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